molecular formula C13H13Cl2NO B1602584 [3-(4-Chlorophenoxy)Phenyl]Methylamine Hydrochloride CAS No. 1171023-50-9

[3-(4-Chlorophenoxy)Phenyl]Methylamine Hydrochloride

Cat. No. B1602584
M. Wt: 270.15 g/mol
InChI Key: VFEWZXLNJNKEEV-UHFFFAOYSA-N
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Description

“[3-(4-Chlorophenoxy)Phenyl]Methylamine Hydrochloride” is a biochemical often used for proteomics research . It has a molecular formula of C13H12ClNO•HCl and a molecular weight of 270.16 .


Molecular Structure Analysis

The linear formula of “[3-(4-Chlorophenoxy)Phenyl]Methylamine Hydrochloride” is C13H13Cl2NO . The InChI code is 1S/C13H12ClNO.ClH/c14-11-4-6-12(7-5-11)16-13-3-1-2-10(8-13)9-15;/h1-8H,9,15H2;1H .


Physical And Chemical Properties Analysis

“[3-(4-Chlorophenoxy)Phenyl]Methylamine Hydrochloride” has a molecular formula of C13H12ClNO•HCl and a molecular weight of 270.16 . The InChI code is 1S/C13H12ClNO.ClH/c14-11-4-6-12(7-5-11)16-13-3-1-2-10(8-13)9-15;/h1-8H,9,15H2;1H .

Scientific Research Applications

Synthesis and Derivatives

  • The synthesis of 3-phenyl-1H-pyrazole derivatives showcases the importance of such compounds as intermediates for developing biologically active molecules. These derivatives have potential applications in cancer therapy due to their selective inhibition of tumor cell proliferation. The optimization of synthetic routes for these compounds is vital for enhancing their industrial production efficiency (Liu, Xu, & Xiong, 2017).

Environmental Impact and Degradation

  • The oxidative transformation study of triclosan and chlorophene by manganese oxides provides insights into the environmental fate of chlorophenoxy compounds. These findings indicate that manganese oxides in soils can facilitate the transformation of antibacterial agents, which is crucial for understanding the environmental behavior of chlorophenoxy derivatives (Zhang & Huang, 2003).

Pharmacological Activities

  • Research on Fluoxetine Hydrochloride, a compound synthesized through a process involving methylamine hydrochloride, highlights the relevance of chlorophenoxy derivatives in medicinal chemistry. This research contributes to our understanding of how these compounds can be manipulated to produce pharmaceuticals (Xue-qin, 2008).
  • The study on the adsorption of 4H-1,2,4-triazole derivatives for corrosion protection reveals the potential of chlorophenoxy compounds in developing corrosion inhibitors. These findings are significant for industrial applications, particularly in enhancing the durability and lifespan of metals (Bentiss et al., 2007).

properties

IUPAC Name

[3-(4-chlorophenoxy)phenyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO.ClH/c14-11-4-6-12(7-5-11)16-13-3-1-2-10(8-13)9-15;/h1-8H,9,15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFEWZXLNJNKEEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC=C(C=C2)Cl)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70590029
Record name 1-[3-(4-Chlorophenoxy)phenyl]methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70590029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(4-Chlorophenoxy)Phenyl]Methylamine Hydrochloride

CAS RN

1171023-50-9
Record name 1-[3-(4-Chlorophenoxy)phenyl]methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70590029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [3-(4-Chlorophenoxy)phenyl]methylamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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